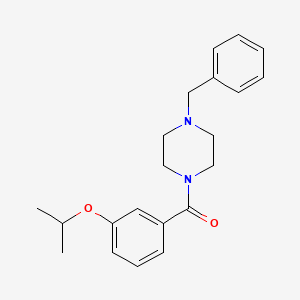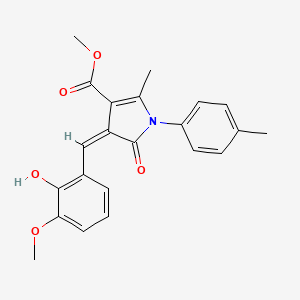
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde
説明
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde, also known as TMB-PCAL, is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is a derivative of piperazine and has been found to have a variety of interesting properties that make it useful in a number of different applications.
作用機序
The mechanism of action of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation may help to reduce the cravings and withdrawal symptoms associated with drug addiction.
Biochemical and Physiological Effects:
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde has been shown to have a number of interesting biochemical and physiological effects. For example, it has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which are associated with feelings of pleasure and well-being. It has also been found to have analgesic properties, meaning that it can help to reduce pain.
実験室実験の利点と制限
One of the main advantages of using 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in lab experiments is its high potency. This means that researchers can use relatively small amounts of the compound to achieve significant results. However, one of the limitations of using 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is that it can be difficult to work with due to its complex synthesis process and the need for careful control of reaction conditions.
将来の方向性
There are a number of different future directions for research involving 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde. One potential area of research is the development of new drugs based on the structure of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde that may have even greater efficacy and fewer side effects. Another potential area of research is the use of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in combination with other drugs to enhance its effects and reduce the risk of side effects. Additionally, researchers may explore the potential use of 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde in the treatment of other conditions, such as depression and anxiety.
科学的研究の応用
4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde has been used in a number of different scientific research applications, including studies of the central nervous system, pain management, and drug addiction. One of the most promising areas of research involving 4-(3,4,5-trimethoxybenzoyl)-1-piperazinecarbaldehyde is its potential use as a treatment for drug addiction.
特性
IUPAC Name |
4-(3,4,5-trimethoxybenzoyl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-20-12-8-11(9-13(21-2)14(12)22-3)15(19)17-6-4-16(10-18)5-7-17/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYXXYQFBPVFGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![isopropyl 2-{[3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4721735.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B4721761.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(3-nitrophenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4721769.png)
![methyl 4-{[1-(4-ethoxyphenyl)-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B4721777.png)
![2-(allylthio)-3-(2-phenylethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B4721781.png)
![6-[({3-[(cyclohexylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4721788.png)
![2-[(5-{2-[(cyclohexylamino)carbonothioyl]carbonohydrazonoyl}-2-methoxybenzyl)thio]-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B4721804.png)

![ethyl 1-[5-(4-tert-butylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxylate](/img/structure/B4721817.png)
![1,1'-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4721820.png)
![2-chloro-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4721822.png)
![3-(2,4-dichlorophenyl)-N-[3-methoxy-4-(pentanoylamino)phenyl]acrylamide](/img/structure/B4721826.png)
![N-(2-methoxyphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4721830.png)